Pyridazine, 3-chloro-6-(dodecyloxy)-
Description
3-Chloro-6-(dodecyloxy)pyridazine is a pyridazine derivative characterized by a chloro substituent at position 3 and a dodecyloxy (C₁₂H₂₅O-) chain at position 6. The dodecyloxy group introduces significant lipophilicity, influencing solubility, membrane permeability, and bioavailability.
Properties
CAS No. |
92873-42-2 |
|---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
3-chloro-6-dodecoxypyridazine |
InChI |
InChI=1S/C16H27ClN2O/c1-2-3-4-5-6-7-8-9-10-11-14-20-16-13-12-15(17)18-19-16/h12-13H,2-11,14H2,1H3 |
InChI Key |
HMBQIGCADGHYBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 3,6-Dihydroxypyridazine
The synthesis begins with 3,6-dihydroxypyridazine, a commercially available precursor. Introducing the dodecyloxy group at position 6 involves nucleophilic substitution under basic conditions. In a representative procedure, 3,6-dihydroxypyridazine reacts with dodecyl bromide (1:1.2 molar ratio) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours. The reaction mixture is cooled, filtered, and concentrated to yield 6-dodecyloxy-3-hydroxypyridazine as a pale-yellow solid.
Key Parameters
Chlorination of 3-Hydroxy-6-dodecyloxypyridazine
The hydroxyl group at position 3 is replaced with chlorine using POCl₃ in chloroform or dichloromethane. A molar ratio of 1:3 (substrate:POCl₃) is maintained at 50°C for 4–6 hours. Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1).
Optimized Conditions
Synthetic Route 2: Vilsmeier-Haack Chlorination
This one-pot method leverages the Vilsmeier reagent (POCl₃ and dimethylformamide) to chlorinate the hydroxyl group while preserving the dodecyloxy substituent. A cold mixture of POCl₃ (5 equivalents) and DMF (2 equivalents) is prepared, followed by the addition of 6-dodecyloxy-3-hydroxypyridazine. The reaction is heated to 85°C for 5 hours, quenched in ice water, and filtered to isolate the product.
Advantages
- Eliminates hydroxyl protection steps.
- Higher regioselectivity due to the reagent’s affinity for activated aromatic systems.
Typical Outcomes
Comparative Analysis of Methodologies
The table below contrasts the two primary synthetic routes:
Purification and Characterization
The compound’s hydrophobicity necessitates recrystallization from mixed solvents (e.g., hot DMF and isopropanol). Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
- ¹H NMR (CDCl₃): δ 7.51 (s, 1H, pyridazine-H), 4.10 (t, 2H, OCH₂), 1.25–1.45 (m, 20H, CH₂), 0.88 (t, 3H, CH₃).
- Melting Point: 68–69°C (consistent with chloropyridazine derivatives).
Applications in Derivative Synthesis
3-Chloro-6-(dodecyloxy)pyridazine serves as an intermediate for bioactive molecules. For example, hydrazinolysis yields hydrazinopyridazines, which are precursors to β-adrenergic blockers. The dodecyl chain enhances lipid solubility, making the compound suitable for drug delivery systems.
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3-chloro-6-(dodecyloxy)- can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by various nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridazine ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The pyridazine ring can engage in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Cycloaddition: Lewis acids like aluminum chloride can catalyze cycloaddition reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation can produce pyridazine N-oxides.
Scientific Research Applications
Pyridazine, 3-chloro-6-(dodecyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of pyridazine, 3-chloro-6-(dodecyloxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation . The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents critically impact pyridazine derivatives' behavior. Key comparisons include:
Key Findings :
Key Findings :
- Antimicrobial Activity : Hydrazinyl derivatives (e.g., compound 25 in ) show moderate-to-high antifungal activity, suggesting that the dodecyloxy analog might require functional groups (e.g., nitro, bromo) for enhanced efficacy .
- Central Nervous System (CNS) Targets : Piperazinyl and fluorophenyl substituents improve blood-brain barrier penetration, whereas the dodecyloxy chain may limit CNS uptake due to high molecular weight .
Key Findings :
- Alkoxy Substitution : Introducing long alkoxy chains (e.g., dodecyloxy) may necessitate polar aprotic solvents (e.g., DMF) and elevated temperatures due to steric hindrance .
- Purification Challenges : High lipophilicity of dodecyloxy derivatives complicates crystallization, requiring techniques like column chromatography .
Structure-Activity Relationships (SAR)
- Chain Length : Shorter alkoxy chains (e.g., methoxy) in analogs like 3-chloro-6-methoxypyridazine improve solubility but reduce membrane affinity compared to dodecyloxy .
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-methylphenyl) enhance π-π stacking with protein targets, while aliphatic chains (e.g., dodecyloxy) may interact with lipid bilayers .
Biological Activity
Pyridazine, 3-chloro-6-(dodecyloxy)- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for future research.
Chemical Structure and Properties
Pyridazine, 3-chloro-6-(dodecyloxy)- has the molecular formula . The presence of the dodecyloxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and molecular targets.
The biological activity of pyridazine derivatives often involves their interaction with specific molecular targets , such as enzymes or receptors. For instance, they may modulate enzyme activity by inhibiting or activating certain pathways. One notable mechanism involves the inhibition of calcium ion influx, which is crucial for processes such as platelet aggregation, thereby suggesting a role in cardiovascular health.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives. A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds exhibited significant antiproliferative activity against breast cancer cell lines (T-47D and MDA-MB-231) with IC50 values ranging from 20.1 nM to 151 nM .
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound | Cell Line | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 11e | T-47D | 151 | - |
| 11h | MDA-MB-231 | 43.8 | - |
| 11l | MDA-MB-231 | 55.6 | - |
| 11m | T-47D | 20.1 | - |
The compounds also demonstrated a capacity to induce apoptosis in cancer cells, indicating a potential therapeutic avenue for cancer treatment .
Antimicrobial Activity
Pyridazine derivatives have been explored for their antimicrobial properties as well. They have shown effectiveness against various bacterial strains, suggesting their use in developing new antibiotics or antimicrobial agents.
Case Studies
Several case studies have investigated the biological effects of pyridazine compounds:
- Study on Breast Cancer Cells : In vitro studies revealed that specific pyridazine derivatives could alter cell cycle progression and induce apoptosis in T-47D and MDA-MB-231 cells. This suggests that these compounds may serve as effective chemotherapeutic agents .
- Antimicrobial Testing : Research demonstrated that certain pyridazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing their potential application in treating infections.
Future Directions
The promising biological activities of pyridazine, 3-chloro-6-(dodecyloxy)- warrant further investigation into its pharmacological properties. Future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile of these compounds in living organisms.
- Mechanistic Studies : To better understand how these compounds interact with specific molecular targets.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for 3-chloro-6-(dodecyloxy)pyridazine, and how can reaction conditions be tailored to improve yield?
Answer: The synthesis of pyridazine derivatives often involves nucleophilic substitution reactions. For 3-chloro-6-(dodecyloxy)pyridazine, two primary approaches are relevant:
- Stepwise functionalization : Reacting 3,6-dichloropyridazine with dodecanol under alkaline conditions (e.g., KOH in toluene) to introduce the dodecyloxy group at the C-6 position .
- Microwave-assisted synthesis : Using microwave irradiation to accelerate reactions, which enhances regioselectivity and reduces side products .
Q. Key variables for optimization :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may require inert atmospheres to prevent oxidation.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Conventional heating | 65–75 | 12–24 h | Scalability |
| Microwave-assisted | 80–85 | 1–2 h | Reduced side reactions |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 3-chloro-6-(dodecyloxy)pyridazine?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Critical validation step : Compare experimental spectra with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities.
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of 3-chloro-6-(dodecyloxy)pyridazine, particularly at the C-3 and C-6 positions?
Answer: Regioselective modification requires precise control of reaction conditions:
- Directed metalation : Use hindered lithium amides (e.g., LDA or LiTMP) to deprotonate specific positions. For example, LiTMP in THF at −78°C selectively targets the C-4 position adjacent to the chlorine .
- Protecting groups : Temporarily block the dodecyloxy chain to prevent undesired substitution at C-6 during C-3 modifications .
Q. Case study :
Q. How do computational methods (e.g., DFT, molecular docking) aid in predicting the reactivity and biological interactions of pyridazine derivatives?
Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
Q. Methodological workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate electrostatic potential maps.
Dock into target proteins (e.g., AutoDock Vina) with flexible side chains.
Q. How can crystallographic data resolve contradictions in reported biological activities of pyridazine derivatives?
Answer: Discrepancies in bioactivity often arise from structural variations or polymorphism.
- Single-crystal X-ray diffraction :
Example :
A study found that 3-chloro-6-(4-nitrophenyl)pyridazine exhibits higher anti-inflammatory activity than its 3-methoxy analog. Crystallography revealed that nitro-group-mediated hydrogen bonding enhances target binding .
Q. What in vitro/in vivo models are appropriate for evaluating the pharmacological potential of 3-chloro-6-(dodecyloxy)pyridazine?
Answer:
- In vitro :
- In vivo :
Data interpretation : Normalize results to positive controls (e.g., aspirin for inflammation) and account for bioavailability differences due to the dodecyloxy chain’s lipophilicity.
Q. How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) influence the physical properties of pyridazine derivatives?
Answer:
- Hydrogen bonding :
- π-Stacking :
Graph Set Analysis : Use Etter’s rules to categorize interaction patterns (e.g., R₂²(8) motifs for dimeric hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
